2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-5-azaspiro[3.5]nonan-7-yl]acetic acid 2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-5-azaspiro[3.5]nonan-7-yl]acetic acid
Brand Name: Vulcanchem
CAS No.: 2248286-87-3
VCID: VC5349779
InChI: InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-8-10(7-11(16)17)19-9-14(15)5-4-6-14/h10H,4-9H2,1-3H3,(H,16,17)
SMILES: CC(C)(C)OC(=O)N1CC(OCC12CCC2)CC(=O)O
Molecular Formula: C14H23NO5
Molecular Weight: 285.34

2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-5-azaspiro[3.5]nonan-7-yl]acetic acid

CAS No.: 2248286-87-3

Cat. No.: VC5349779

Molecular Formula: C14H23NO5

Molecular Weight: 285.34

* For research use only. Not for human or veterinary use.

2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-5-azaspiro[3.5]nonan-7-yl]acetic acid - 2248286-87-3

Specification

CAS No. 2248286-87-3
Molecular Formula C14H23NO5
Molecular Weight 285.34
IUPAC Name 2-[5-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-5-azaspiro[3.5]nonan-7-yl]acetic acid
Standard InChI InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-8-10(7-11(16)17)19-9-14(15)5-4-6-14/h10H,4-9H2,1-3H3,(H,16,17)
Standard InChI Key YMGLFLBAMSWJQP-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(OCC12CCC2)CC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the spirocyclic family, characterized by a central bicyclic system where two rings share a single atom. Its IUPAC name denotes:

  • A spiro[3.5]nonane core (a 5-membered and a 3-membered ring fused at one carbon).

  • An 8-oxa-5-aza configuration, indicating oxygen and nitrogen atoms at positions 8 and 5, respectively.

  • A tert-butyloxycarbonyl (Boc) protecting group at position 5.

  • An acetic acid moiety at position 7.

This architecture confers rigidity and stereochemical complexity, traits often leveraged in drug design to enhance target binding and metabolic stability .

Physicochemical Properties

While direct measurements for this compound are scarce, analogous spirocycles provide provisional data:

PropertyValue (Analogous Compound)Source
Molecular FormulaC₁₄H₂₃NO₅
Molecular Weight285.34 g/mol
Boiling Point406.6±45.0°C (at 760 mmHg)
LogP (Partition Coeff.)2.44

The Boc group enhances solubility in organic solvents, while the acetic acid moiety introduces polarity, suggesting amphiphilic behavior .

Synthesis and Derivative Formation

Key Synthetic Routes

Spirocyclic compounds are typically synthesized via cyclization reactions. For this molecule, plausible steps include:

  • Spiroannulation: Formation of the spiro[3.5]nonane core using ketone or ester precursors.

  • Boc Protection: Introduction of the tert-butyloxycarbonyl group to shield the amine during subsequent reactions.

  • Acetic Acid Functionalization: Coupling via alkylation or amidation at position 7.

A related patent (US20210053974A1) describes spirocycle synthesis using palladium-catalyzed cross-coupling to attach heteroaromatic groups, which could adapt to this compound .

Derivatives and Modifications

  • Hydrochloride Salts: Protonation of the amine enhances water solubility, as seen in structurally similar compounds (e.g., CAS 2309462-43-7) .

  • Esterification: Replacement of the acetic acid with methyl or ethyl esters alters bioavailability .

Future Research Directions

  • Synthetic Optimization: Develop scalable routes using flow chemistry or biocatalysis.

  • Biological Screening: Evaluate activity against menin-MLL and other oncology targets.

  • ADMET Profiling: Assess absorption, distribution, metabolism, excretion, and toxicity in preclinical models.

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